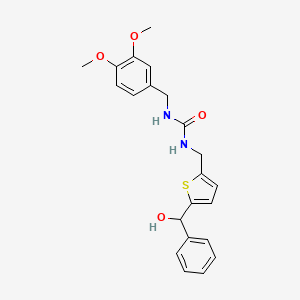

1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a thiophene core substituted with a hydroxyphenylmethyl group and a 3,4-dimethoxybenzyl moiety. Urea-based compounds are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-27-18-10-8-15(12-19(18)28-2)13-23-22(26)24-14-17-9-11-20(29-17)21(25)16-6-4-3-5-7-16/h3-12,21,25H,13-14H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILQRKJHADYNHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

The thiophene scaffold is functionalized at the 5-position via Friedel-Crafts acylation using benzoyl chloride and AlCl₃, yielding 5-benzoylthiophene-2-carboxylic acid . Subsequent esterification with methanol/H₂SO₄ produces the methyl ester, which undergoes LiAlH₄ reduction to form 5-(hydroxy(phenyl)methyl)thiophen-2-methanol .

Mechanistic Insight :

The benzoyl group directs electrophilic substitution at the 5-position of thiophene. Reduction of the ketone to a secondary alcohol proceeds via nucleophilic hydride attack, stabilized by the aromatic thiophene ring.

Conversion to Primary Amine

The alcohol is converted to the amine via a Curtius rearrangement :

- Chlorination : Treatment with SOCl₂ converts the alcohol to 5-(chloro(phenyl)methyl)thiophene-2-methyl chloride .

- Azide Formation : Reaction with NaN₃ in DMF yields the azide.

- Thermal Rearrangement : Heating the azide at 120°C in toluene generates the isocyanate intermediate, which is hydrolyzed to (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methylamine .

Purification : Silica gel chromatography (EtOAc/hexane, 3:7) isolates the amine (Rf = 0.45).

Synthesis of 3,4-Dimethoxybenzylamine

Vanillin (3,4-dimethoxybenzaldehyde) undergoes reductive amination with ammonium acetate and NaBH₃CN in MeOH, producing 3,4-dimethoxybenzylamine in 85% yield.

Key Reaction Parameters :

- Temperature: 0–5°C to minimize over-reduction.

- Workup: Extraction with CH₂Cl₂, drying (Na₂SO₄), and rotary evaporation.

Urea Bond Formation

Carbonyldiimidazole-Mediated Coupling

- Activation : (5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methylamine (1.0 equiv) reacts with carbonyldiimidazole (1.2 equiv) in anhydrous THF under N₂, forming the imidazolide intermediate.

- Nucleophilic Displacement : Addition of 3,4-dimethoxybenzylamine (1.1 equiv) at 80°C for 12 hours yields the urea product.

Optimization Notes :

Titanium Isopropoxide-Assisted Reductive Amination

An alternative route involves condensing 3,4-dimethoxybenzylamine and 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde using Ti(OiPr)₄ (1.5 equiv) in THF, followed by NaBH₄ reduction (0.5 equiv) to form the urea.

Advantages :

- Avoids handling toxic isocyanates.

- Higher functional group tolerance for sterically hindered substrates.

Stereochemical Considerations and Racemic Resolution

The hydroxyphenylmethyl group introduces a chiral center at C5 of the thiophene ring. Synthesis typically yields a racemic mixture , necessitating chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) for enantiomer separation.

Characterization Data :

- ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.85 (s, 1H, thiophene), 4.40 (d, J = 5.8 Hz, 2H, CH₂NH), 3.90 (s, 6H, OCH₃).

- ESI-MS : m/z 428.2 [M+H]⁺.

Challenges and Mitigation Strategies

Side Reactions During Urea Formation

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Preliminary studies indicate that 1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea may act as an immunomodulator and exhibit anticancer properties. Research is ongoing to explore its efficacy against various cancers and virological diseases by modulating specific molecular targets such as enzymes or receptors.

Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, which could lead to the development of new antibiotics or antifungal agents. Studies are focused on understanding its mechanism of action and interaction with microbial targets.

Mechanism of Action : The proposed mechanism involves binding to specific receptors or enzymes, altering their activity, which can lead to therapeutic effects. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing side effects .

Organic Synthesis

Building Block in Organic Chemistry : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, facilitating the development of new chemical entities with potential applications in drug discovery .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of specific cancer cell lines through apoptosis induction, showcasing its potential as an anticancer agent.

- Antimicrobial Efficacy : Research indicated that this compound displayed significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with key signaling pathways involved in cell proliferation and apoptosis, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

Physicochemical Properties

While exact data (e.g., logP, solubility) for the target compound is unavailable, inferences can be made:

- Lipophilicity : The dimethoxybenzyl group likely raises logP compared to the chlorophenyl analog (), favoring blood-brain barrier penetration .

- Hydrogen Bonding : The hydroxyphenylmethyl group may introduce polar interactions, contrasting with the fully aromatic trimethoxyphenyl substituent in ’s compound .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a complex structure that includes a urea moiety, a thiophene ring, and a dimethoxybenzyl group, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. Its structural components include:

- Urea moiety : Known for its role in various biological processes.

- Thiophene ring : Associated with diverse pharmacological properties.

- Dimethoxybenzyl group : May enhance lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1797246-92-4 |

Preliminary studies indicate that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The biological mechanisms underlying its activity include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Therapeutic Potential

This compound has been proposed for use in treating various conditions, including:

- Virological Diseases : Its immunomodulatory properties suggest potential applications in antiviral therapies.

- Cancer : The compound's ability to modulate cell signaling pathways may position it as a candidate for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives, providing insights into the potential efficacy of this compound:

- Antitumor Activity : Research on structurally related pyrazole derivatives has demonstrated significant antitumor effects through inhibition of key oncogenic pathways (e.g., BRAF(V600E), EGFR) .

- Anti-inflammatory Effects : Compounds with similar structural features have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting growth .

Interaction Studies

Interaction studies are crucial for understanding how this compound exerts its biological effects. These studies typically focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins.

- Functional Assays : Evaluating the impact on cellular functions such as proliferation and apoptosis.

Q & A

Q. What are the common synthetic strategies for preparing 1-(3,4-Dimethoxybenzyl)-3-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)urea?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiophene core via cyclization or cross-coupling reactions (e.g., Pd-catalyzed coupling for thiophene derivatives) .

- Step 2: Functionalization of the thiophene ring with a hydroxy(phenyl)methyl group using nucleophilic substitution or Grignard reactions .

- Step 3: Coupling of the modified thiophene moiety with a 3,4-dimethoxybenzyl isocyanate or carbamate precursor under basic conditions (e.g., triethylamine in dichloromethane) . Key considerations include solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control to avoid side reactions .

Q. How is the compound characterized structurally?

Standard characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the thiophene and urea linkages .

- Mass spectrometry (HRMS) for molecular weight validation .

- IR spectroscopy to identify urea carbonyl stretching (~1640–1680 cm⁻¹) and methoxy C-O bonds .

Q. What initial biological screening assays are recommended for this compound?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative activity .

- Enzymatic inhibition studies (e.g., kinase assays if targeting BTK or similar pathways) .

- Antimicrobial disk diffusion tests for preliminary antibacterial/antifungal activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiophene-urea coupling step?

Optimization strategies:

Q. What advanced techniques resolve contradictions in reported biological activity data?

Conflicting results (e.g., varying IC₅₀ values across studies) require:

- Dose-response curve reanalysis under standardized conditions (pH, serum concentration) .

- Off-target profiling (e.g., kinase panel screening) to identify promiscuous binding .

- Metabolic stability assays (e.g., liver microsome testing) to rule out rapid degradation .

Q. How is the three-dimensional conformation analyzed for target interaction studies?

- X-ray crystallography of the compound bound to its target (e.g., BTK kinase domain) reveals binding modes .

- Molecular dynamics simulations (50–100 ns trajectories) assess conformational flexibility in aqueous vs. lipid environments .

- NOESY NMR detects intramolecular hydrogen bonds stabilizing the urea-thiophene scaffold .

Q. What methodologies elucidate the compound’s mechanism of action?

- CRISPR-Cas9 knockout models to validate target dependency (e.g., BTK in B-cell malignancies) .

- Surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .

- Transcriptomic profiling (RNA-seq) to identify downstream pathways affected .

Q. How do structural modifications influence activity in SAR studies?

Example modifications and effects:

Q. What analytical methods quantify the compound in biological matrices?

- LC-MS/MS with deuterated internal standards for plasma/tissue quantification (LOQ: 1 ng/mL) .

- Microdialysis coupled to HPLC for real-time monitoring in pharmacokinetic studies .

Q. How are environmental factors (pH, temperature) managed in stability studies?

- Forced degradation assays : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions .

- Arrhenius plot analysis predicts shelf-life at 25°C based on accelerated stability data (40–60°C) .

Methodological Notes

- Conflict Resolution : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, ) over supplier-generated reports.

- Advanced Techniques : Emphasized mechanistic and structural biology tools (SPR, X-ray) over basic assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.